BenchChemオンラインストアへようこそ!

N-(1-cyclopropylethyl)-N-methylamine hydrochloride

Physicochemical profiling Regioisomer comparison Lead optimization

1-Cyclopropyl-N-methylethanamine hydrochloride (CAS 1094614-73-9) is a secondary amine hydrochloride building block featuring a 1-cyclopropylethyl substituent on the nitrogen atom. With a molecular formula of C₆H₁₄ClN, a molecular weight of 135.63 Da, and a calculated LogP of 1.004 , this moderately lipophilic chiral amine (asymmetric atom count = serves as a versatile intermediate for introducing cyclopropyl-containing side chains into drug candidates.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 1094614-73-9
Cat. No. B3211898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropylethyl)-N-methylamine hydrochloride
CAS1094614-73-9
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC.Cl
InChIInChI=1S/C6H13N.ClH/c1-5(7-2)6-3-4-6;/h5-7H,3-4H2,1-2H3;1H
InChIKeyBHBRKGMPBPEJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-N-methylethanamine Hydrochloride (CAS 1094614-73-9): Physicochemical and Structural Baseline for Procurement


1-Cyclopropyl-N-methylethanamine hydrochloride (CAS 1094614-73-9) is a secondary amine hydrochloride building block featuring a 1-cyclopropylethyl substituent on the nitrogen atom. With a molecular formula of C₆H₁₄ClN, a molecular weight of 135.63 Da, and a calculated LogP of 1.004 , this moderately lipophilic chiral amine (asymmetric atom count = 1) serves as a versatile intermediate for introducing cyclopropyl-containing side chains into drug candidates. The hydrochloride salt form enhances handling stability and aqueous solubility relative to the free base .

Why Generic Cyclopropylethylamine Substitution Fails for N-(1-Cyclopropylethyl)-N-methylamine Hydrochloride


Superficially similar cyclopropylethylamine hydrochlorides cannot be used interchangeably because the position of the cyclopropyl attachment on the ethyl chain dictates both molecular properties and biological outcomes. Regioisomer comparison reveals that moving the cyclopropyl group from the 1-position to the 2-position alters LogP by approximately 0.05 units and raises the melting point by over 50 °C, indicating substantial differences in solid-state packing and lipophilicity . Moreover, the α-cyclopropyl substituent (as found in the target compound) has been shown to confer a unique dual serotonin–dopamine transporter inhibition profile with >10-fold selectivity shifts relative to α-methyl analogues, a functional divergence absent in the 2-substituted regioisomer [1]. These distinctions mean that substituting a generic cyclopropylethylamine for the 1-substituted isomer in a synthetic sequence or pharmacological study risks altering reaction outcomes, physicochemical properties, and biological activity.

Quantitative Comparator Evidence for N-(1-Cyclopropylethyl)-N-methylamine Hydrochloride Differentiation


Regioisomer-Dependent LogP and Melting Point Differentiation

The target compound (1-cyclopropylethyl isomer) exhibits a LogP of 1.004 and a melting point of 99–101 °C [1], while its 2-substituted regioisomer, (2-cyclopropylethyl)(methyl)amine hydrochloride (CAS 1423032-42-1), displays a LogP of 0.954 and a melting point of 152–154 °C [2]. The 0.05-unit higher LogP indicates slightly greater lipophilicity, and the 53–55 °C lower melting point suggests weaker intermolecular forces in the solid state, which can translate to improved solubility in organic solvents commonly used in medicinal chemistry synthesis.

Physicochemical profiling Regioisomer comparison Lead optimization

α-Cyclopropyl Substitution Confers Selective DAT/SERT Inhibition Over NET and 5-HT₂A Receptors

In a head-to-head comparison with MDMA (α-methyl analogue), the α-cyclopropyl-substituted MDMA analogue UWA-101 exhibited a >5-fold decrease in affinity for the noradrenaline transporter (NET) and 5-HT₂A receptors and a 10-fold increase in affinity for the dopamine transporter (DAT) [1]. Functionally, UWA-101 inhibited both serotonin (SERT) and dopamine (DAT) reuptake (Ki values of 467 nM and 894 nM, respectively [2]) while having no effect on noradrenaline reuptake (Ki > 50,000 nM). These data demonstrate that the (1-cyclopropylethyl)methylamine moiety, which is the core structural feature of the target building block, can impart a unique dual SERT/DAT inhibitor profile with >50-fold selectivity over NET when incorporated into a pharmacologically active scaffold.

Monoamine transporter pharmacology Parkinson's disease Transporter selectivity

Scalable Synthesis of Optically Active 1-Cyclopropyl Alkyl-1-amines Established as Pharmaceutical Priority

Boehringer Ingelheim's patent JP2022504780A specifically focuses on a scalable synthetic method for non-racemic 1-cyclopropyl alkyl-1-amines, naming (S)-1-cyclopropylethyl-1-amine as a key target [1]. This patent's existence demonstrates that the 1-cyclopropylethyl substitution pattern is of sufficient pharmaceutical importance to warrant dedicated process chemistry development, distinguishing it from less sought-after cyclopropylalkylamine substitution patterns. The compound of interest, (1-cyclopropylethyl)(methyl)amine hydrochloride, is the N-methyl derivative of this privileged scaffold and shares the same 1-cyclopropylethyl core structure.

Chiral amine synthesis Pharmaceutical intermediates Scalable methodology

Chirality-Dependent Performance: (S)-Enantiomer Commercially Differentiated

The target compound bears one asymmetric carbon atom. The (S)-enantiomer, (S)-1-cyclopropyl-N-methylethan-1-amine hydrochloride (CAS 2752159-65-0), is commercialized separately, indicating that stereochemistry is recognized as a performance-critical parameter . While the racemic mixture is suitable for initial screening, enantiopure (S)-isomer is available for advanced SAR studies where stereochemical purity can significantly impact target binding, selectivity, and pharmacokinetic properties, as demonstrated by the chiral resolution of the parent 1-cyclopropylethyl-1-amine scaffold in the Boehringer Ingelheim patent [1].

Chiral resolution Enantiomer-specific activity Stereochemical SAR

Validated Application Scenarios for N-(1-Cyclopropylethyl)-N-methylamine Hydrochloride Based on Quantitative Evidence


Design of Dual SERT/DAT Inhibitors with NET Sparing Profile

Incorporation of this building block into a phenethylamine or related scaffold introduces the α-cyclopropyl substituent that has been quantitatively demonstrated to reduce NET affinity by >5-fold and increase DAT affinity by 10-fold relative to the α-methyl analogue [1]. This makes the compound a strategic starting material for CNS drug discovery programs targeting Parkinson's disease, depression, or other monoamine-related disorders where noradrenergic side effects are undesirable.

Medicinal Chemistry Fragment Libraries for Cyclopropane-Enhanced Lead Optimization

The building block's 1-cyclopropylethyl group provides a unique combination of conformational restriction and moderate lipophilicity (LogP 1.004) that differs from the 2-substituted regioisomer (LogP 0.954) . Fragment-based and DNA-encoded library (DEL) screening campaigns can exploit this differentiated physicochemical signature to explore a distinct region of chemical space, increasing the probability of identifying novel hits with improved ADME properties.

Chiral Amine Intermediate for Asymmetric Synthesis Workflows

With both racemic (CAS 1094614-73-9) and (S)-enantiomer (CAS 2752159-65-0) forms commercially available , and an industrial chiral synthesis route patented by Boehringer Ingelheim [2], this compound is uniquely positioned for synthetic programs requiring either cost-effective racemic screening or enantiopure late-stage intermediates. This dual availability reduces supply-chain risk and eliminates the need for in-house chiral resolution development.

Building Block for Histamine H3 Receptor and RORγt Modulator Synthesis

Patents from AstraZeneca and other pharmaceutical companies disclose cyclopropyl amide derivatives and related scaffolds containing the 1-cyclopropylethyl substitution pattern for modulating histamine H3 receptors and RORγt [3]. The commercial availability of this building block at multi-gram to kilogram scales supports both academic medicinal chemistry laboratories and industrial process development groups in generating patentable compounds within these therapeutically validated target classes.

Quote Request

Request a Quote for N-(1-cyclopropylethyl)-N-methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.